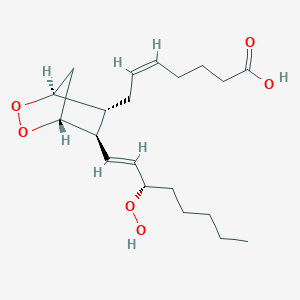
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is a derivative of D-glucopyranose . It is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .
Synthesis Analysis
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose involves a multistep reaction . The method for obtaining this compound was originally presented by Helferich and Zirner and involved a multistep reaction that eventually led to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization in a modest yield of 27% .Molecular Structure Analysis
The molecular formula of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is C21H26O10 . Its molecular weight is 438.43 . The structure of this compound includes a glucopyranose ring which is acetylated at the 1, 2, 4, and 6 positions and benzylated at the 3 position .Chemical Reactions Analysis
The 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is used in the synthesis of disaccharides and D-glucose6-phosphate . It can also be used in the preparation of anionic surfactants .Physical And Chemical Properties Analysis
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is a white crystalline solid . It has a melting point of 101-102 °C . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .Propiedades
IUPAC Name |
[(2R,3R,4S,5R)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDYBIIGRQJ-AWGDKMGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)





